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3'-Phos-phoadenosine -

3'-Phos-phoadenosine

Catalog Number: EVT-8307824
CAS Number:
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Phosphoadenosine 5'-phosphosulfate, commonly referred to as PAPS, is a significant biochemical compound involved in cellular sulfate transfer mechanisms. It serves as a key intermediate in the biosynthesis of sulfated biomolecules, playing a crucial role in various physiological processes, including the metabolism of carbohydrates, proteins, and lipids. PAPS is synthesized from adenosine triphosphate through enzymatic reactions that involve the transfer of a sulfate group.

Source

PAPS is primarily synthesized in the cytosol of cells, where it is formed from adenosine triphosphate and adenosine 5'-phosphosulfate through the action of specific enzymes known as PAPS synthases. These enzymes catalyze the conversion of adenosine 5'-phosphosulfate to PAPS, facilitating the transfer of sulfate groups to various substrates .

Classification

PAPS belongs to the class of nucleotide sulfates. It is classified as a phosphorylated nucleotide and is structurally related to adenosine triphosphate and adenosine 5'-phosphosulfate. Its role as a sulfate donor makes it essential for sulfation reactions catalyzed by sulfotransferases in biological systems .

Synthesis Analysis

Methods

The synthesis of 3'-phosphoadenosine 5'-phosphosulfate can be achieved through several methods, primarily involving enzymatic pathways. The most common approach includes the following steps:

  1. Starting Material Preparation: Adenosine is phosphorylated using pyrophosphoryl chloride under controlled pH conditions to produce adenosine 2',3'-cyclic phosphate 5'-phosphate.
  2. Enzymatic Conversion: The prepared compound undergoes treatment with ribonuclease T2, which facilitates the conversion to PAPS. This process typically yields PAPS in moderate to high yields (68-72%) .
  3. Purification: The resulting product can be purified using chromatographic techniques such as DEAE-Sephadex A-25 column chromatography, ensuring high purity for subsequent applications .

Technical Details

The synthesis process often requires precise control over reaction conditions, including pH and temperature, to optimize enzyme activity and product yield. Enzymatic assays are frequently employed to monitor the progress of synthesis and ensure efficient conversion rates .

Molecular Structure Analysis

Structure

The molecular structure of 3'-phosphoadenosine 5'-phosphosulfate features an adenosine backbone with a sulfate group attached at the 5' position. The structural formula can be represented as follows:

C10H14N5O8P2S\text{C}_{10}\text{H}_{14}\text{N}_5\text{O}_8\text{P}_2\text{S}

Data

  • Molecular Weight: Approximately 361.24 g/mol
  • Chemical Formula: C10H14N5O8P2S
  • Functional Groups: Phosphate groups and a sulfate group attached to the adenosine moiety.
Chemical Reactions Analysis

Reactions

3'-Phosphoadenosine 5'-phosphosulfate participates in various biochemical reactions, primarily serving as a sulfate donor in sulfation processes. Key reactions include:

  1. Sulfation: PAPS donates sulfate groups to hydroxyl groups on substrates like carbohydrates and proteins, catalyzed by sulfotransferases.
  2. Hydrolysis: Under acidic conditions, PAPS can hydrolyze to yield adenosine 3',5'-diphosphate and free sulfate .

Technical Details

The efficiency of these reactions depends on factors such as enzyme concentration, substrate availability, and reaction conditions (pH and temperature). Kinetic studies are often performed to characterize enzyme activity and optimize reaction parameters .

Mechanism of Action

Process

The mechanism by which 3'-phosphoadenosine 5'-phosphosulfate acts involves its role as a sulfate donor in enzymatic reactions:

  1. Binding: PAPS binds to the active site of sulfotransferase enzymes.
  2. Transfer: The sulfate group is transferred from PAPS to an acceptor molecule (e.g., carbohydrate or protein), forming a sulfonated product.
  3. Release: The modified substrate is released from the enzyme, while adenosine 3',5'-diphosphate remains bound or released depending on reaction conditions .

Data

Enzymatic assays have demonstrated that the transfer efficiency varies based on substrate structure and enzyme specificity, highlighting the importance of PAPS in metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but can degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to its phosphate and sulfate groups.

Relevant data indicate that PAPS maintains stability in neutral pH environments but may undergo hydrolysis in acidic conditions .

Applications

Scientific Uses

3'-Phosphoadenosine 5'-phosphosulfate has numerous applications in biochemistry and molecular biology:

  • Sulfation Studies: Used extensively in research involving sulfation mechanisms of biomolecules.
  • Enzyme Assays: Serves as a substrate for sulfotransferase assays to study enzyme kinetics and inhibition.
  • Metabolic Pathway Analysis: Plays a crucial role in understanding metabolic pathways involving sulfur metabolism and glycosaminoglycan biosynthesis .
  • Pharmaceutical Research: Investigated for its potential roles in drug metabolism and development due to its involvement in modifying drug structures through sulfation.
Biosynthesis & Enzymatic Regulation of 3'-Phosphoadenosine Derivatives

Bifunctional 3'-Phosphoadenosine-5'-Phosphosulfate Synthase Isoforms: Structural & Functional Divergence

Bifunctional 3'-Phosphoadenosine-5'-Phosphosulfate synthases (PAPSS) are essential enzymes responsible for synthesizing the universal sulfate donor 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) in metazoans. Humans express two distinct isoforms, PAPSS1 and PAPSS2, which share 77% amino acid identity but exhibit significant functional divergence [3]. Structural analyses reveal that both isoforms comprise an N-terminal adenosine-5'-phosphosulfate (APS) kinase domain and a C-terminal ATP sulfurylase domain connected by a flexible linker [10]. Despite their structural similarities, PAPSS2 demonstrates a 10- to 15-fold higher specific activity than PAPSS1, attributed to its 3- to 6-fold superior catalytic efficiency (kcat/Km) for ATP and inorganic sulfate [3].

Subcellular localization studies further differentiate these isoforms: PAPSS1 is predominantly nuclear (observed in 60-80% of cells), while PAPSS2 is primarily cytoplasmic (detected in 50-70% of cells) [6]. This compartmentalization is governed by distinct regulatory motifs: PAPSS1 contains a highly efficient N-terminal nuclear localization signal (Lys-Lys-Xaa-Lys), whereas PAPSS2 possesses a less efficient variant of this motif and an Arg-Arg motif at the kinase interface exhibiting nuclear export activity [6]. Tissue distribution also varies significantly; PAPSS1 is ubiquitously expressed and dominant in most tissues (including cartilage from mature animals), while PAPSS2 expression is tissue-specific and highly elevated in growth plates of developing bones [3]. This functional specialization explains why mutations in PAPSS2 cause severe skeletal dysplasia despite PAPSS1 expression in affected tissues.

Table 1: Comparative Properties of Human PAPSS Isoforms

PropertyPAPSS1PAPSS2
Specific ActivityLower (~15% of PAPSS2)Higher (10-15× PAPSS1)
kcat/Km (ATP)3-6× lower3-6× higher
Dominant LocalizationNuclear (60-80% of cells)Cytoplasmic (50-70% of cells)
Tissue DistributionUbiquitousTissue-specific
Expression in CartilageDominant in mature tissueElevated in developing growth plates

Adenosine Triphosphate Sulfurylase-Adenosine-5'-Phosphosulfate Kinase Catalytic Mechanisms in 3'-Phosphoadenosine-5'-Phosphosulfate Generation

PAPSS enzymes catalyze PAPS synthesis through two consecutive reactions mediated by distinct catalytic domains:

Adenosine Triphosphate Sulfurylase Domain:This C-terminal domain activates sulfate by catalyzing the thermodynamically unfavorable adenylation of inorganic sulfate (SO42-) using adenosine triphosphate (ATP), yielding adenosine-5'-phosphosulfate (APS) and pyrophosphate (PPi):

ATP + SO<sub>4</sub><sup>2-</sup> → APS + PP<sub>i</sub> (ΔG° = +46 kJ/mol)  

Crystal structures of the Saccharomyces cerevisiae adenosine triphosphate sulfurylase reveal a homohexameric assembly where each monomer adopts a unique ATP-binding conformation. ATP bends into a U-shape, positioning the α-phosphate for in-line nucleophilic attack by sulfate [4]. APS acts as a potent product inhibitor, binding competitively to both ATP and sulfate sites with dissociation constants (Ki) in the low micromolar range. Structural overlays confirm APS occupies the catalytic site, with its phosphosulfate moiety overlapping the bound sulfate position in sulfate-enzyme complexes [10].

Adenosine-5'-Phosphosulfate Kinase Domain:The N-terminal domain phosphorylates APS at the 3'-OH position of its ribose moiety, generating PAPS:

APS + ATP → PAPS + ADP  

Kinetic studies establish an ordered reaction mechanism where adenosine triphosphate binds first, followed by adenosine-5'-phosphosulfate [10]. Adenosine-5'-phosphosulfate exhibits uncompetitive substrate inhibition by forming dead-end enzyme–adenosine diphosphate–adenosine-5'-phosphosulfate complexes after product release. At adenosine-5'-phosphosulfate concentrations >15 μM, kinase activity declines sharply due to adenosine-5'-phosphosulfate rebinding to the adenosine-5'-phosphosulfate/3'-Phosphoadenosine-5'-Phosphosulfate site before adenosine diphosphate dissociation [10]. Structural asymmetry in dimeric adenosine-5'-phosphosulfate kinases mitigates this inhibition, as observed in human PAPSS1 truncation mutants [10].

Table 2: Catalytic Mechanisms of PAPSS Domains

DomainCatalytic StepMechanismRegulation
Adenosine Triphosphate SulfurylaseSulfate adenylationOrdered: ATP binds before SO42-APS competitive inhibition (Ki ~1 μM)
Adenosine-5'-Phosphosulfate KinaseRibose 3'-phosphorylationOrdered: ATP binds before APSAPS uncompetitive inhibition (>15 μM)

Nucleotide-Dependent Stabilization of 3'-Phosphoadenosine-5'-Phosphosulfate Synthases

3'-Phosphoadenosine-5'-Phosphosulfate synthases exhibit marked differences in structural stability modulated by nucleotide interactions. PAPSS2 is inherently unstable at physiological temperatures (37°C), with a half-life for unfolding of approximately 10 minutes. In contrast, PAPSS1 remains structurally intact under identical conditions [8]. Thermal denaturation monitored by circular dichroism spectroscopy and intrinsic tryptophan fluorescence confirms irreversible unfolding via at least one intermediate state for both isoforms.

Adenosine-5'-phosphosulfate acts as a potent and specific stabilizer: at 0.5–5 μM, it extends the half-life of PAPSS2 at 37°C from minutes to over 2 hours. Adenosine-5'-phosphosulfate achieves this by inducing a conformational change that promotes formation of a dead-end enzyme–adenosine diphosphate–adenosine-5'-phosphosulfate complex, effectively preventing aggregation. This stabilization is highly specific; neither adenosine triphosphate, 3'-Phosphoadenosine-5'-Phosphosulfate, nor adenosine monophosphate confer comparable protection [8] [10]. The stabilization mechanism likely involves adenosine-5'-phosphosulfate binding to the kinase domain's catalytic site, as mutations disrupting adenosine-5'-phosphosulfate binding abolish the stabilizing effect.

The cellular concentration of adenosine-5'-phosphosulfate is estimated at 1.6 μM under physiological conditions but may surge to 60 μM during sulfate excess [10]. Given that PAPSS2's maximal adenosine-5'-phosphosulfate kinase activity occurs at 15 μM adenosine-5'-phosphosulfate, physiological fluctuations in adenosine-5'-phosphosulfate levels position PAPSS2 as a metabolic sensor linking sulfate availability to sulfation capacity. This stabilization mechanism is evolutionarily conserved, as Caenorhabditis elegans PPS-1 (a PAPSS2 ortholog) exhibits similar instability and adenosine-5'-phosphosulfate-dependent stabilization [8].

Table 3: Nucleotide-Dependent Stabilization of PAPSS Isoforms

NucleotideEffect on PAPSS1 StabilityEffect on PAPSS2 StabilityConcentration Range
NoneStable (t1/2 >24 h)Unstable (t1/2 ~10 min)N/A
Adenosine-5'-PhosphosulfateModerate stabilizationStrong stabilization (t1/2 >2 h)0.5-5 μM
Adenosine TriphosphateNo effectNo effect≤5 mM
3'-Phosphoadenosine-5'-PhosphosulfateNo effectNo effect≤1 mM

Evolutionary Conservation of 3'-Phosphoadenosine-5'-Phosphosulfate Synthesis Pathways: Invertebrate versus Vertebrate Systems

The pathway for PAPS synthesis demonstrates profound evolutionary conservation from bacteria to humans, with key transitions in gene organization and enzyme architecture. In bacteria (e.g., Escherichia coli) and plants, adenosine triphosphate sulfurylase and adenosine-5'-phosphosulfate kinase exist as separate monofunctional enzymes encoded by distinct genes (cysD/cysN and cysC, respectively) [7]. Fungi also maintain monofunctional enzymes but coordinate their expression within sulfur assimilation regulons [10].

Metazoans exhibit a distinct evolutionary trajectory: gene fusion events created bifunctional PAPSS enzymes housing both catalytic activities on a single polypeptide. Sequence-based machine learning classifies invertebrate PAPSS enzymes (e.g., Caenorhabditis elegans PPS-1 and Drosophila melanogaster PAPSS) as PAPSS2-type, characterized by inherent structural instability and sensitivity to adenosine-5'-phosphosulfate stabilization [8]. Biochemical characterization of Caenorhabditis elegans PPS-1 confirms this prediction, exhibiting PAPSS2-like kinetic properties, thermal instability (t1/2 <15 min at 37°C), and robust stabilization by adenosine-5'-phosphosulfate [8].

Vertebrates possess two PAPSS isoforms originating from gene duplication events. PAPSS1 represents a derived isoform with enhanced structural stability, while PAPSS2 retains ancestral instability traits. This divergence likely supports specialized regulatory functions: PAPSS2's instability enables rapid sensing of adenosine-5'-phosphosulfate fluctuations, while PAPSS1 provides constitutive sulfation capacity. Tissue-specific expression patterns further reflect this division; PAPSS2 dominates in tissues requiring dynamic sulfation responses (e.g., developing bone and liver), whereas PAPSS1 is ubiquitous [3] [6]. The conservation of instability in invertebrate and vertebrate PAPSS2-type enzymes underscores adenosine-5'-phosphosulfate's fundamental role as a metabolic regulator across animal phylogeny.

Table 4: Evolutionary Conservation of PAPS Synthesis Machinery

Organism GroupGene OrganizationEnzyme ArchitectureKey Features
Bacteria/PlantsSeparate genes (cysDN, cysC)Monofunctional enzymesNo adenosine-5'-phosphosulfate channeling; GTP activation in some bacteria
FungiSeparate genesMonofunctional enzymesCoordinated transcriptional regulation
InvertebratesSingle gene (PAPSS2-type)Bifunctional enzymeInstability; adenosine-5'-phosphosulfate stabilization (e.g., Caenorhabditis elegans PPS-1)
VertebratesTwo genes (PAPSS1, PAPSS2)Bifunctional isoformsPAPSS2: unstable, tissue-specific; PAPSS1: stable, ubiquitous

Properties

Product Name

3'-Phos-phoadenosine

IUPAC Name

[(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-3-yl]phosphonic acid

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

InChI

InChI=1S/C10H14N5O7P/c11-7-5-8(13-2-12-7)15(3-14-5)9-6(17)10(18,23(19,20)21)4(1-16)22-9/h2-4,6,9,16-18H,1H2,(H2,11,12,13)(H2,19,20,21)/t4-,6+,9-,10+/m1/s1

InChI Key

JKCVNQHSQHDWBP-TWJUVVLDSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)P(=O)(O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@]([C@H](O3)CO)(O)P(=O)(O)O)O)N

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